N-[4-(1-azepanylsulfonyl)phenyl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[4-(1-azepanylsulfonyl)phenyl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an azepane ring, a sulfonyl group, and a phenyl ring substituted with a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of a suitable linear precursor.
Introduction of the sulfonyl group: This step involves the sulfonation of the azepane ring, typically using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the phenyl ring: The phenyl ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Substitution with the methylphenoxy group: This final step involves the substitution of the phenyl ring with the methylphenoxy group, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-azepanylsulfonyl)phenyl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[4-(1-azepanylsulfonyl)phenyl]-2-(4-methylphenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(3-methylphenoxy)acetamide
- N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(benzylsulfonyl)acetamide
Uniqueness
N-[4-(1-azepanylsulfonyl)phenyl]-2-(4-methylphenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H26N2O4S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H26N2O4S/c1-17-6-10-19(11-7-17)27-16-21(24)22-18-8-12-20(13-9-18)28(25,26)23-14-4-2-3-5-15-23/h6-13H,2-5,14-16H2,1H3,(H,22,24) |
InChI Key |
RYWGYGJHIRNDFM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
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